N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is a complex organic compound that features a pyrazole ring substituted with a pyridine moiety and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-acetylpyridine with hydrazine hydrate under reflux conditions yields 1-methyl-3-(pyridin-3-yl)-1H-pyrazole.
Alkylation: The pyrazole derivative is then alkylated using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Nicotinamide: The final step involves coupling the alkylated pyrazole with nicotinamide. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. The compound’s ability to modulate specific biological pathways makes it a promising candidate for new drug therapies.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the pyrazole and pyridine rings.
Pyrazole Derivatives: Compounds like 1-methyl-3-(pyridin-3-yl)-1H-pyrazole, which lack the nicotinamide group.
Pyridine Derivatives: Compounds such as 3-acetylpyridine, which do not contain the pyrazole ring.
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is unique due to its combination of a pyrazole ring, a pyridine moiety, and a nicotinamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-14(8-15(20-21)12-4-2-6-17-9-12)11-19-16(22)13-5-3-7-18-10-13/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRNXXTIZCYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.